molecular formula C25H22N2O4 B279573 N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

Numéro de catalogue: B279573
Poids moléculaire: 414.5 g/mol
Clé InChI: YNJRVYDMUCHBDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a novel synthetic compound that has been developed as a potential therapeutic agent for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Mécanisme D'action

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide activates PPARδ, which in turn regulates the expression of genes involved in lipid metabolism and energy homeostasis. Specifically, PPARδ activation increases fatty acid oxidation, reduces lipogenesis, and improves insulin sensitivity. These effects are mediated through the regulation of several downstream targets, including the fatty acid transporter CD36, the lipogenic enzyme acetyl-CoA carboxylase, and the insulin signaling pathway.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of PPARδ and the downstream regulation of lipid metabolism and energy homeostasis. This compound has also been shown to reduce inflammation and fibrosis in animal models of NAFLD.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide for lab experiments is that it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, and thus its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for research on N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in dyslipidemia and NAFLD. Another area of interest is the investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to identify any potential drug interactions or side effects.

Méthodes De Synthèse

The synthesis of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with 2-methylphenol to form 2-methyl-4-(2-methylphenoxy)aniline. This intermediate is then acetylated with acetic anhydride to yield 2-methyl-4-{[(2-methylphenoxy)acetyl]amino}aniline. The final step involves the reaction of 2-methyl-4-{[(2-methylphenoxy)acetyl]amino}aniline with 1-benzofuran-2-carboxylic acid to form this compound.

Applications De Recherche Scientifique

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia and NAFLD. In these studies, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and energy homeostasis.

Propriétés

Formule moléculaire

C25H22N2O4

Poids moléculaire

414.5 g/mol

Nom IUPAC

N-[2-methyl-4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-16-7-3-5-9-21(16)30-15-24(28)26-19-11-12-20(17(2)13-19)27-25(29)23-14-18-8-4-6-10-22(18)31-23/h3-14H,15H2,1-2H3,(H,26,28)(H,27,29)

Clé InChI

YNJRVYDMUCHBDV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C

SMILES canonique

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.